5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine
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Overview
Description
5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is a pyrimidine derivative with a molecular weight of 149.19 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine typically involves the reaction of appropriate pyrimidine precursors with 2-methylprop-1-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce pyrimidine amines .
Scientific Research Applications
5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-Aminopyrimidine derivatives
Uniqueness
5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct reactivity and stability. This makes it particularly valuable in applications where these properties are essential .
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-(2-methylprop-1-enyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-6(2)3-7-4-10-8(9)11-5-7/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
WKXDSWJTTXBZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN=C(N=C1)N)C |
Origin of Product |
United States |
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